ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Description
This compound features a dihydro-1H-pyridinone core substituted with a 5-methylthiophen-2-yl group at position 4, a cyano group at position 5, and a sulfanyl-linked ethyl acetate moiety at position 4. Its synthesis likely involves multi-step reactions, including cyclocondensation and thioether formation, as inferred from analogous procedures .
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)8-21-15-11(7-16)10(6-13(18)17-15)12-5-4-9(2)22-12/h4-5,10H,3,6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACVBDVLXOAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(S2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carbaldehyde with cyanoacetamide, followed by cyclization and subsequent esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Structural Features
Key similarities and differences with related compounds are summarized below:
Table 1: Structural Comparison
- Target vs. 7b: The target’s dihydro-1H-pyridinone core and cyano group contrast with 7b’s pyrazole and amino-thiophene moieties. The cyano group may enhance electronic withdrawal, affecting reactivity or binding interactions compared to 7b’s amino groups.
- Target vs.
Physicochemical Properties
- Solubility: Ester groups in all compounds improve solubility in organic solvents, but the dihydro-1H-pyridinone’s polarity may increase aqueous solubility compared to 573938-02-0’s fused ring system.
Biological Activity
Ethyl 2-[[5-cyano-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical identifiers:
- Canonical SMILES :
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(S2)C)C#N - Molecular Formula : C₁₅H₁₆N₂O₃S₂
- Molecular Weight : 336.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents such as ethyl bromoacetate and thiourea derivatives. The process may include cyclization and functional group transformations to yield the final product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effect on various cancer cell lines, revealing significant growth inhibition. The results indicated a GI50 (the concentration required to inhibit cell growth by 50%) that demonstrates its efficacy compared to standard chemotherapeutic agents.
| Compound | GI50 (μmol/L) | Cell Line |
|---|---|---|
| Ethyl 2-[...] | 12.4 ± 2.3 | NCI-H460 |
| Ethyl 2-[...] | 8.33 ± 1.2 | MCF-7 |
| Ethyl 2-[...] | 8.33 ± 1.2 | SF-268 |
This data suggests that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : The compound appears to interfere with cellular pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells, contributing to its anticancer properties.
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity, which could enhance their therapeutic profile in cancer treatment.
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds within the same chemical class:
- Study on Thiazine Derivatives : A related study examined the anticancer effects of thiazine derivatives, revealing that modifications at specific positions significantly influenced their biological activity. The findings from these studies provide a comparative basis for understanding the potential of ethyl 2-[...] in drug development.
- Screening for Antimicrobial Activity : Other derivatives have been screened for antimicrobial properties, indicating a broad spectrum of biological activities associated with compounds containing similar structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
